2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one is a complex organic compound that belongs to the class of benzoxazole derivatives.
Méthodes De Préparation
The synthesis of 2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often utilize metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Pb(OAc)4, HCl, NaNO2, NaN3, and ZnBr2 . Major products formed from these reactions include tetrazole-fused benzoxazoles, which have shown significant anticancer activity .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins involved in cellular processes . This inhibition leads to the disruption of cellular functions, ultimately resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include other benzoxazole derivatives such as 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol and 2-(heteroaryl)benzoxazoles . These compounds share some common properties but differ in their specific applications and effectiveness .
Activité Biologique
2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound has garnered attention for its possible applications in treating various diseases, including cancer and inflammatory conditions.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O2 with a molecular weight of approximately 322.36 g/mol. It features a quinazoline core substituted with a benzooxazole moiety, which is significant for its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of Janus kinases (JAKs), which are crucial in the signaling pathways for various cytokines involved in inflammatory responses and hematopoiesis. Inhibition of JAKs can lead to reduced cell proliferation and survival in certain tumor types, making this compound a candidate for anti-cancer therapies .
Anticancer Properties
Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via JAK/STAT pathway inhibition |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest and apoptosis |
HeLa (Cervical Cancer) | 10.0 | Inhibition of cell migration |
These results suggest that the compound may effectively hinder tumor growth by targeting specific signaling pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular assays .
Case Studies
- Case Study on MCF-7 Cells : In vitro studies involving MCF-7 breast cancer cells indicated that treatment with the compound led to a concentration-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound at doses above 10 µM.
- In Vivo Study : An animal model study assessed the efficacy of the compound in reducing tumor size in xenograft models of lung cancer. The results showed a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-10-15-12(8-18(2,3)9-13(15)23)20-16(19-10)22-17-21-11-6-4-5-7-14(11)24-17/h4-7H,8-9H2,1-3H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGPNSOPJNARPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=NC4=CC=CC=C4O3)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.